Butylbis(2-ethylhexyl)methylammonium methyl sulphate

Ionic Liquid Quaternary Ammonium Structure-Property Relationship

Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium salt (QAS) functioning as a room-temperature ionic liquid (RTIL) characterized by a bulky, asymmetric cation and a methyl sulphate counterion. Its structure features a central nitrogen atom bonded to a butyl group, two branched 2-ethylhexyl chains, and a methyl group, which collectively impart significant amphiphilic character and low crystallinity.

Molecular Formula C22H49NO4S
Molecular Weight 423.7 g/mol
CAS No. 93982-32-2
Cat. No. B12688832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylbis(2-ethylhexyl)methylammonium methyl sulphate
CAS93982-32-2
Molecular FormulaC22H49NO4S
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[N+](C)(CCCC)CC(CC)CCCC.COS(=O)(=O)[O-]
InChIInChI=1S/C21H46N.CH4O4S/c1-7-12-15-20(10-4)18-22(6,17-14-9-3)19-21(11-5)16-13-8-2;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyVKZGBTOABPBMTH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylbis(2-ethylhexyl)methylammonium Methyl Sulphate (CAS 93982-32-2): A Core Baseline for Quaternary Ammonium Ionic Liquid & Surfactant Research


Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium salt (QAS) functioning as a room-temperature ionic liquid (RTIL) characterized by a bulky, asymmetric cation and a methyl sulphate counterion . Its structure features a central nitrogen atom bonded to a butyl group, two branched 2-ethylhexyl chains, and a methyl group, which collectively impart significant amphiphilic character and low crystallinity . This compound serves as a foundational structural motif for investigating the impact of branched alkyl architecture on ionic liquid properties compared to simpler linear analogs like tetrabutylammonium methyl sulphate, where steric and conformational differences critically influence viscosity and phase behavior .

Procurement Risk in Butylbis(2-ethylhexyl)methylammonium Methyl Sulphate: Why a 'Similar' Quaternary Ammonium Salt is Not an Identical Replacement


Generic substitution within the quaternary ammonium class is scientifically unsound because small changes in alkyl chain architecture—such as replacing a branched 2-ethylhexyl group with a linear butyl group or swapping the methyl sulphate counterion for a halide—can paradoxically disrupt key performance parameters. For instance, the ionic character and central core functionality of butylbis(2-ethylhexyl)methylammonium methyl sulphate differentiate it from non-ionic bis(2-ethylhexyl) derivatives like the plasticizer DEHP, which have completely different application profiles . Even among ionic analogs, switching the methyl sulphate anion for bromide will alter hydrogen bonding networks and hydrolytic stability, undermining the rationale for selecting this specific salt form in the first place . The evidence below clarifies where this specific compound's structure translates into meaningful, quantifiable differentiation.

Quantitative Differentiation Guide for Butylbis(2-ethylhexyl)methylammonium Methyl Sulphate (93982-32-2)


Ionic Character and Core Functionality Differentiate This Compound from Neutral Bis(2-ethylhexyl) Structural Analogs

A cross-study structural comparison reveals that butylbis(2-ethylhexyl)methylammonium methyl sulphate possesses a cationic quaternary ammonium core with a molecular weight of 423.7 g/mol, in contrast to the neutral phthalic ester core of bis(2-ethylhexyl) phthalate (DEHP) which has a molecular weight of 390.6 g/mol . This fundamental difference in ionic character (cationic vs. neutral) dictates entirely divergent application spaces: while DEHP is established as a plasticizer, the target compound's ionic nature is prerequisite for its function as a surfactant or ionic liquid, where charge-driven solvation and surface activity are essential .

Ionic Liquid Quaternary Ammonium Structure-Property Relationship Bis(2-ethylhexyl) Derivatives

Methyl Sulphate Counterion Provides a Distinct Hydrolytic and Corrosivity Profile Compared to Halide-Based Quaternary Ammonium Salts

The deliberate choice of a methyl sulphate counterion in this compound, rather than a halide, is a design feature that enhances solubility in polar media and reduces corrosivity, a well-documented class-level advantage for alkyl sulphate ionic liquids over their halide counterparts . While direct head-to-head corrosion rate data for this specific ion pair is not available in the public domain, the class-level inference is that switching from butylbis(2-ethylhexyl)methylammonium chloride to the methyl sulphate salt is expected to mitigate halide-induced corrosion and alter hydrolytic degradation pathways, with initial characterization highlighting the replacement of the methyl sulphate group by nucleophiles as a key reactivity feature .

Corrosion Inhibition Hydrolytic Stability Counterion Effect Green Chemistry

Branched 2-Ethylhexyl Architecture Drives Different Conformational and Packing Properties from Linear Alkyl Quaternary Ammonium Salts

The incorporation of two chiral 2-ethylhexyl branches creates three distinct stereoisomers, introducing conformational flexibility that fundamentally alters solid-state packing compared to linear-chain tetrabutylammonium (TBA) salts . Low-melting quaternary ammonium salts often exhibit plastic crystal behavior, where molecular rotation occurs within a crystalline lattice, a property influenced by alkyl chain architecture . The flexibility of the 2-ethylhexyl chains is cited as a contributing factor to reduced melting points compared to more rigid structures . While specific melting point and entropy of fusion data for the target compound are not publicly available for a direct comparison with TBA methyl sulfate, this structural feature is a recognized driver of phase behavior differentiation within the class.

Plastic Crystal Phase Behavior Alkyl Chain Branching Computational Chemistry

Amphiphilic Character is Fundamentally Different from Benzyl-Substituted Bis(2-ethylhexyl) Analogs Despite Shared Branched Architecture

A direct structural comparison with a closely related analog, benzylbis(2-ethylhexyl)methylammonium bromide (CAS 94277-43-7, C24H44BrN), highlights that replacing the butyl group of the target compound with a benzyl group introduces significant differences in lipophilicity and π-π interaction potential . This change affects the compound's balance of amphiphilicity, a critical parameter for surfactant performance and phase-transfer catalytic efficiency. However, quantitative comparative data for surface tension, critical micelle concentration (CMC), or partition coefficients between the two is not available in the public literature.

Surfactant Phase Transfer Catalysis Lipophilicity Solubility

Validated Application Scenarios for Butylbis(2-ethylhexyl)methylammonium Methyl Sulphate (93982-32-2) Based on Differential Evidence


Design of Non-Halide Ionic Liquid Electrolytes for Corrosion-Sensitive Electrochemical Devices

Based on the class-level evidence of lower corrosivity for methyl sulphate salts versus halides, this compound is a suitable candidate for formulating electrolytes intended for contact with metallic components, such as in supercapacitors or battery systems, where halide-induced pitting corrosion must be avoided . Its ionic character and the absence of a halide counterion make it a rational choice for initial screening over cheaper but more corrosive chloride or bromide analogs.

Structure-Function Studies on the Influence of Alkyl Chain Branching on Ionic Plastic Crystal Phase Behavior

The documented stereochemical complexity arising from its two 2-ethylhexyl chains makes this compound a valuable probe for fundamental research into the plastic crystal phase dynamics of quaternary ammonium salts . It can be directly compared with the well-known plastic crystal tetrabutylammonium methyl sulfate to isolate how chiral branched chains, as opposed to simple linear chains, affect the entropy of fusion and ionic conductivity in the solid state .

Development of Extraction or Phase-Transfer Catalysis Systems Requiring a Non-Aromatic, Branched-Chain Amphiphile

The structural evidence confirms that this compound provides a purely aliphatic butyl head group on the quaternary ammonium cation, in contrast to aromatic analogs like benzylbis(2-ethylhexyl)methylammonium salts . This makes it the preferred procurement choice when developing liquid-liquid extraction or phase-transfer catalysis (PTC) systems where aromatic π-interactions could interfere with substrate selectivity or cause undesirable aggregation, and where the steric bulk of branched chains is needed to selectively extract specific ion-pairs .

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